CB2 Receptor Functional Selectivity: The C5 Substituent Defines Antagonist vs. Inverse Agonist Phenotype, but N1-(4-Fluorobenzyl) Provides the Baseline Affinity Scaffold
While the target compound itself has not been directly profiled in published CB2 receptor assays, the foundational SAR for the 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is well-established. In a series where the N1 substituent is held constant as 4-fluorobenzyl, the C5 substituent acts as a functionality switch: C5-H (compound 18) yields CB2R inverse agonism, while C5-p-methoxyphenyl (compound 17) yields CB2R neutral antagonism with a Ki of 1.0 nM [1]. The target compound, bearing a methyl 2-aminobenzoate moiety at C3 instead of the cycloheptyl amide of compound 17, occupies a distinct chemical space. This structural difference at the C3 amide position is expected to modulate both affinity and functionality, providing a differentiated profile relative to the published leads 17 and 18. Direct procurement of this specific compound enables exploration of C3-amide SAR that is inaccessible with the known leads [1].
| Evidence Dimension | CB2 Receptor Binding Affinity and Functionality |
|---|---|
| Target Compound Data | Not directly reported; anticipated to differ from comparators due to unique C3-amide substituent. |
| Comparator Or Baseline | Compound 17 (N-cycloheptyl-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-pyridin-2(1H)-on-3-carboxamide): CB2R Ki = 1.0 nM, Selectivity Index (CB1R/CB2R) = 43.4, Neutral antagonist/weak partial inverse agonist. Compound 18 (C5-phenyl analog): CB2R inverse agonist. |
| Quantified Difference | Not calculable without direct assay data for the target compound. |
| Conditions | Radioligand binding assays using human CB1R and CB2R transfected cell lines; functional assays (GTPγS binding, cAMP) for efficacy determination. |
Why This Matters
This compound enables C3-amide SAR exploration that is orthogonal to the well-characterized C5- and N1-series, offering potential access to novel CB2R modulators with distinct pharmacological profiles.
- [1] Lucchesi, V., et al. (2014). 1,2-Dihydro-2-oxopyridine-3-carboxamides: the C-5 substituent is responsible for functionality switch at CB2 cannabinoid receptor. European Journal of Medicinal Chemistry, 74, 524-532. View Source
